molecular formula C19H16N4O2S2 B10981116 4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10981116
M. Wt: 396.5 g/mol
InChI Key: FZODJBDYVFOCNW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including methoxyphenyl, thiazole, pyrrole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reactions: The final step involves coupling the methoxyphenyl group with the thiazole and pyrrole rings using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the thiazole and pyrrole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield hydroxy derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the creation of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: Lacks the N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene] group.

    4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide: Lacks the pyrrole ring.

Uniqueness

The presence of both the pyrrole and thiazole rings, along with the methoxyphenyl group, gives 4-(4-methoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide unique chemical and biological properties

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N4O2S2/c1-12-11-26-18(20-12)22-17(24)16-15(13-5-7-14(25-2)8-6-13)21-19(27-16)23-9-3-4-10-23/h3-11H,1-2H3,(H,20,22,24)

InChI Key

FZODJBDYVFOCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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